1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine familyThe compound has a molecular formula of C10H10N2O2 and a molecular weight of 190.203 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . This compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s action on the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include reduced neuronal excitability and potential sedative effects.
Result of Action
The compound’s action on the GABA receptor-ionophore complex can lead to reduced neuronal excitability . This could potentially have sedative effects, although the specific molecular and cellular effects would depend on the context of use and dosage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl anthranilic acid with phosgene, followed by cyclization to form the desired benzodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzodiazepines .
Scientific Research Applications
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Research explores its potential therapeutic uses, including anxiolytic and anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine
Uniqueness
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and its ability to modulate GABA receptors. This makes it a valuable compound for research into new therapeutic agents and for understanding the structure-activity relationships within the benzodiazepine family .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESRUHFMTYDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393659 | |
Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-42-2 | |
Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do BNZ-1 and BNZ-2 interact with macrophages and what are the potential downstream effects relevant to their anti-leishmanial activity?
A1: While the precise mechanism of action remains unclear, research indicates that both BNZ-1 and BNZ-2 deplete glutathione (GSH) levels in murine macrophages without affecting cell viability at concentrations up to 100 μM. [] This GSH depletion is noteworthy because Leishmania parasites rely on a GSH analogue, trypanothione, for their survival. [] Further investigation is needed to determine if BNZ compounds directly or indirectly target trypanothione, potentially leading to parasite death.
Q2: How are BNZ-1 and BNZ-2 metabolized in the liver?
A2: Studies utilizing rat hepatocytes and liver microsomes reveal that both BNZ-1 and BNZ-2 undergo similar metabolic transformations. [, ] These transformations include N-demethylation and hydroxylation, followed by O-glucuronidation. [, ] Understanding the metabolic pathways of these compounds is crucial for assessing their potential as therapeutic agents.
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